molecular formula C8H15N B2676547 2,2-Dicyclopropylethan-1-amine CAS No. 142913-40-4

2,2-Dicyclopropylethan-1-amine

Cat. No. B2676547
CAS RN: 142913-40-4
M. Wt: 125.215
InChI Key: BKVXMCNNRQIGRK-UHFFFAOYSA-N
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Description

2,2-Dicyclopropylethan-1-amine is a chemical compound with the molecular formula C8H15N . It has a molecular weight of 125.21 . The IUPAC name for this compound is 2,2-dicyclopropylethanamine .


Synthesis Analysis

The synthesis of amines like 2,2-Dicyclopropylethan-1-amine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .


Molecular Structure Analysis

The InChI code for 2,2-Dicyclopropylethan-1-amine is 1S/C8H15N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5,9H2 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Amines like 2,2-Dicyclopropylethan-1-amine can undergo a variety of reactions. They can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .

Scientific Research Applications

Diastereo- and Enantioselective Synthesis

A notable application involves the diastereo- and enantioselective synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through CuH-catalyzed hydroamination of strained trisubstituted alkenes. This method is significant for producing biologically active compounds with multiple substituents and stereocenters, demonstrating enhanced reactivity and selectivity due to the strain in the substrates. The study highlights the utility of 2,2-Dicyclopropylethan-1-amine derivatives in constructing complex molecular architectures with potential applications in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).

Polymer Science

In polymer science, the introduction of amine-capped polyethylenes via organolanthanide-mediated ethylene polymerizations showcases another application. This process involves the use of chain transfer agents like dicyclohexylamine, highlighting the potential for using similar amines, including 2,2-Dicyclopropylethan-1-amine, to produce functionalized polyolefins. The resulting amine-terminated polymers exhibit good polymerization activities and narrow polydispersities, opening new avenues for developing advanced polymeric materials with specific end-group functionalities (Amin & Marks, 2007).

Chemosensors

The development of fluorescent chemosensors for reactive chloroalkanes represents a further application. By employing macrocyclic amines, researchers have created sensors that increase fluorescence intensity upon reaction, indicative of the potential for 2,2-Dicyclopropylethan-1-amine to serve in similar capacities for detecting specific chemical species or environmental monitoring (Lee, Noll, & Smith, 2008).

Drug Development

In drug development, the photochemical conversion of aminocyclopropanes to 1-aminonorbornanes offers an innovative approach to creating sp^3-rich motifs. This method, potentially applicable to 2,2-Dicyclopropylethan-1-amine derivatives, facilitates the generation of saturated carbocyclic frameworks with diverse substitution patterns. The process underscores the role of such transformations in producing metabolically stable compounds for pharmaceutical applications (Staveness et al., 2019).

Safety and Hazards

The safety data sheet for 2,2-Dicyclopropylethan-1-amine indicates that it is classified as a dangerous substance . It is recommended to keep the container tightly closed and to avoid breathing dust/fume/gas/mist/vapours/spray . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

2,2-dicyclopropylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c9-5-8(6-1-2-6)7-3-4-7/h6-8H,1-5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVXMCNNRQIGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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